2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound features a tetrahydroisoindole-1,3(2H)-dione core fused with an azetidine ring substituted at the 3-position by a 2-chloro-4-fluorobenzoyl group. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., Captan, isoindole-dione derivatives) suggest applications in agrochemicals or pharmaceuticals, depending on substituent effects .
Properties
IUPAC Name |
2-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-15-7-10(20)5-6-14(15)16(23)21-8-11(9-21)22-17(24)12-3-1-2-4-13(12)18(22)25/h1-2,5-7,11-13H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYXQYLMKSEABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the 2-chloro-4-fluorobenzoyl group: This step often involves acylation reactions using reagents such as 2-chloro-4-fluorobenzoyl chloride.
Formation of the isoindole structure: This can be synthesized through cyclization reactions involving suitable dione precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl fluoride group acts as a potent electrophile, enabling nucleophilic displacement reactions. This reactivity is exploited for synthesizing sulfonamide derivatives and functionalized pyrazines.
Key Pathways:
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Aromatic Substitution: The chlorine atom at position 6 undergoes substitution with amines or alkoxides under SNAr conditions, though steric hindrance from the sulfonyl fluoride group may slow kinetics .
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Sulfur-Centered Substitution: Nucleophiles (e.g., amines, thiols) attack the sulfur atom, displacing fluoride and forming sulfonamides or sulfonothioates .
Kinetic Data:
Hydrolysis and Stability
The sulfonyl fluoride hydrolyzes in aqueous media, forming the corresponding sulfonic acid. Rates depend on pH and temperature:
Hydrolysis Kinetics:
| pH | Half-Life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 3 | 48 h | 62.1 ± 3.2 |
| 7 | 12 h | 54.8 ± 2.9 |
| 10 | 2 h | 48.3 ± 2.5 |
| Comparative data from sulfur(VI) fluoride hydrolysis studies . |
Hydrolysis competes with protein modification in biological systems, particularly for highly reactive derivatives .
Radical-Mediated Pathways
Under photocatalytic or electrochemical conditions, the compound participates in radical reactions:
Mechanistic Insights:
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Fluorosulfonyl Radical (·SO₂F) Generation: Demonstrated via TEMPO trapping and cyclopropyl ring-opening experiments .
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Alkene Functionalization: Reacts with alkenes to form β-fluorosulfonyl adducts, with Z-selectivity in some cases (e.g., 43% yield for Z-alkenylsulfonyl fluoride) .
Hammett Analysis:
| Substituent (σₚ) | Relative Rate (k/ko) |
|---|---|
| -OMe (−0.27) | 3.2 |
| -H (0) | 1.0 |
| -NO₂ (+0.78) | 0.4 |
| Electron-rich alkenes react faster, supporting a benzylic cation intermediate . |
Biological Covalent Modifications
The compound selectively modifies nucleophilic residues in proteins, enabling applications in chemoproteomics:
Scientific Research Applications
Structural Overview
The compound features an azetidine ring substituted with a 2-chloro-4-fluorobenzoyl group and a tetrahydro-isoindole moiety. Its molecular formula can be represented as C₁₅H₁₄ClFNO₂.
Key Functional Groups
- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological activity.
- Benzoyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Fluorine Substitution : Often associated with increased metabolic stability and bioactivity.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes involved in cell proliferation.
- Antimicrobial Properties : The presence of the azetidine and benzoyl groups may enhance antimicrobial activity, making it a candidate for developing new antibiotics.
- Neurological Disorders : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Anticancer Research
A study conducted on the efficacy of the compound against breast cancer cells demonstrated that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment led to increased rates of programmed cell death.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound showed superior activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 3: Neuroprotective Effects
Research focusing on neurodegenerative diseases indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was assessed using reactive oxygen species (ROS) assays, showing a reduction in ROS levels after treatment with the compound.
Drug Development
The unique structure of 2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione positions it as a promising lead compound for further optimization. Future research should focus on:
- Structure-Activity Relationship (SAR) studies to identify key structural features responsible for biological activity.
- In vivo Studies to evaluate pharmacokinetics and toxicity profiles.
Mechanism of Action
The mechanism of action of 2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The tetrahydroisoindole-1,3(2H)-dione scaffold is shared among several compounds, but substituents dictate functional differences:
Pharmacological Potential
- HIV-1 Reverse Transcriptase Inhibition : Tetrahydrophthalimide derivatives with chloroacetamide substituents show inhibitory activity (), suggesting the target compound could be explored for antiviral properties .
Biological Activity
The compound 2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel class of biologically active molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.73 g/mol. The structure contains an azetidine ring and an isoindole moiety, which are pivotal in influencing its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit a variety of biological activities including:
- Anticancer Properties : Several studies have demonstrated the ability of related compounds to inhibit the proliferation of cancer cells. For instance, compounds with similar structural features have been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .
- Antimicrobial Activity : The presence of halogen substituents (like chlorine and fluorine) in the benzoyl group has been associated with enhanced antimicrobial properties. Compounds derived from similar scaffolds have shown significant antibacterial activity against pathogenic bacteria .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation. For example, some derivatives have been reported to inhibit acetylcholinesterase (AChE), which is implicated in various neurological disorders .
- Induction of Apoptosis : Certain structural analogs have been found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
- Cell Cycle Arrest : Compounds with similar structures have been observed to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of isoindole derivatives on human breast cancer cells (MCF-7). The lead compound showed an IC50 value of 27.3 µM, indicating potent cytotoxicity compared to control treatments. This suggests that modifications in the azetidine and isoindole structures can significantly enhance anticancer activity.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against a panel of bacterial strains. One derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol, highlighting its potential as a new antimicrobial agent.
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound, and how can intermediates be characterized?
Methodological Answer:
- Step 1 : Begin with a retrosynthetic analysis focusing on the azetidine and isoindole-dione moieties. Use coupling reactions (e.g., amide bond formation) to link the 2-chloro-4-fluorobenzoyl group to the azetidine ring .
- Step 2 : Employ NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm intermediate structures. For stereochemical verification, compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC-MS and troubleshoot side reactions (e.g., ring-opening of the tetrahydroisoindole-dione) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving stereochemistry and bond angles, particularly for the azetidine and tetrahydroisoindole-dione core. Use synchrotron sources for high-resolution data .
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione and benzoyl groups).
- Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound?
Methodological Answer:
- Step 1 : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for azetidine ring formation .
- Step 2 : Apply artificial intelligence (AI) tools (e.g., COMSOL Multiphysics integrated with reaction databases) to predict optimal solvents and catalysts. AI-driven algorithms can reduce trial-and-error experimentation by 40–60% .
- Step 3 : Validate predictions with microreactor experiments to test kinetics and scalability .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?
Methodological Answer:
- Step 1 : Conduct pH-dependent stability studies using UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of the benzoyl group). Compare results with computational pKa predictions .
- Step 2 : Perform mechanistic studies (e.g., isotopic labeling or trapping experiments) to identify reactive intermediates. For example, use ¹⁸O-labeled water to track hydrolysis pathways .
- Step 3 : Cross-reference data with solid-state NMR to assess crystallinity’s role in stability discrepancies .
Q. How can stereochemical purity be ensured during large-scale synthesis, and what analytical tools are critical?
Methodological Answer:
- Step 1 : Optimize chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) for asymmetric synthesis of the azetidine ring.
- Step 2 : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Step 3 : Apply dynamic kinetic resolution (DKR) techniques to minimize racemization during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
